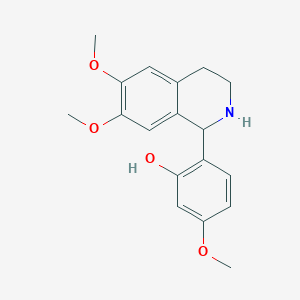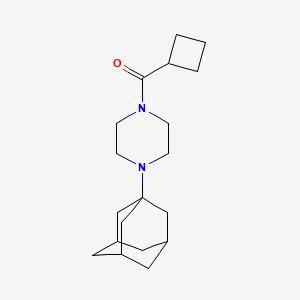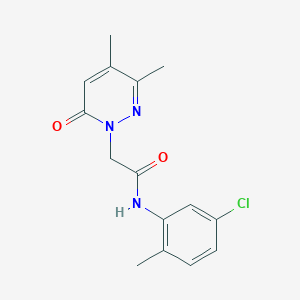![molecular formula C13H18ClN3O B5323335 2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5323335.png)
2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide, also known as TPCA-1, is a synthetic compound that has shown potential in various scientific research applications. TPCA-1 is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway and has been shown to have anti-inflammatory and anti-tumor properties.
Aplicaciones Científicas De Investigación
2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. This compound has been shown to reduce inflammation in several animal models of disease, including colitis, arthritis, and sepsis. In addition, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer.
Mecanismo De Acción
2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the inhibition of the transcription of genes that are regulated by NF-κB, including those involved in inflammation and cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory effects in several animal models of disease. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide is a well-established inhibitor of NF-κB and has been extensively studied in vitro and in vivo. It has been shown to have low toxicity and is relatively easy to use in lab experiments. However, this compound is not a selective inhibitor of NF-κB and can also inhibit other signaling pathways. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide. One area of research is the development of more selective inhibitors of NF-κB that do not inhibit other signaling pathways. Another area of research is the development of more soluble forms of this compound that can be used in a wider range of experiments. In addition, this compound could be studied in combination with other drugs to determine if it enhances their anti-inflammatory or anti-tumor effects. Finally, this compound could be studied in clinical trials to determine its potential as a therapeutic agent for inflammatory diseases or cancer.
Métodos De Síntesis
2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide is synthesized by the reaction of 4-chlorobenzylamine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine to yield this compound. The synthesis method for this compound is well-established and has been reported in several research articles.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-12-3-1-11(2-4-12)9-16-5-7-17(8-6-16)10-13(15)18/h1-4H,5-10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNKCOQPQOTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-{[(3,5-dimethylbenzyl)thio]acetyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5323263.png)

![2-{[4-(tetrahydro-2H-thiopyran-4-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5323284.png)
![ethyl 1-{3-[(4-chlorophenyl)thio]propyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5323292.png)
![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)
![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[3-(hydroxymethyl)-4-isopropoxyphenyl]nicotinonitrile](/img/structure/B5323304.png)
![2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5323305.png)
![1-allyl-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B5323319.png)


![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5323350.png)

![N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5323361.png)